Aloracetam
Overview
Description
Aloracetam is a drug described as a nootropic, which is closely related to the racetam family of compounds . It was studied by Aventis for the treatment of Alzheimer’s disease, but was never marketed .
Molecular Structure Analysis
This compound has a molecular formula of C11H16N2O2 . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, and 5 aromatic bonds . It also includes 1 five-membered ring, 1 secondary amide (aliphatic), 1 aldehyde (aromatic), and 1 Pyrrole .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of this compound are 208.121177757 g/mol . The topological polar surface area of this compound is 51.1 Ų .
Scientific Research Applications
Liver Enzyme Levels in Paracetamol Induced Hepatotoxicity : A study investigated the effect of Artocarpus altilis leaf extract on liver enzyme levels in paracetamol-induced hepatotoxic rats. The results showed that the leaf extract significantly reduced serum levels of liver enzymes, suggesting a potential ameliorative effect on liver biomarkers in hepatotoxicity caused by paracetamol overdose (Nosiri & Oze, 2020).
Extended Evaluation of GAD Treatment in Type 1 Diabetes : A clinical trial studied the safety and efficacy of GAD-alum treatment in children and adolescents with recent-onset type 1 diabetes. The 4-year follow-up showed no adverse events and indicated a potential preservation of C-peptide, a marker for insulin production (Ludvigsson et al., 2011).
Adverse Events Associated with Ketamine for Procedural Sedation in Adults : This study assessed the adverse effect profile of ketamine in adults when used for procedural sedation. It was found that dysphoric emergence phenomena occur in 10%-20% of cases, but significant cardiorespiratory adverse events are rare (Strayer & Nelson, 2008).
Efficacy and Safety of Paracetamol for Spinal Pain and Osteoarthritis : A systematic review and meta-analysis found that paracetamol is ineffective in the treatment of low back pain and provides minimal short-term benefit for people with osteoarthritis. This highlights the need to reconsider recommendations for paracetamol use in these conditions (Machado et al., 2015).
Hepatorenal Protective Effects of Hydroalcoholic Extract of Solidago canadensis L. against Paracetamol-Induced Toxicity : This study explored the protective effects of Solidago canadensis L. extract against paracetamol-induced hepatorenal toxicity. The findings suggest that the extract has substantial protective effects against the toxicity caused by paracetamol, highlighting its potential as a prophylactic agent (Rahimi et al., 2022).
Mechanism of Action
properties
IUPAC Name |
N-[2-(3-formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-11(7-14)9(2)13(8)5-4-12-10(3)15/h6-7H,4-5H2,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQSGZULKDDMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCNC(=O)C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152524 | |
Record name | Aloracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119610-26-3 | |
Record name | N-[2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119610-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aloracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119610263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aloracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALORACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0RKZ75D0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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